molecular formula C20H23BrN4O3S B2660871 Ethyl 1-((4-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate CAS No. 851809-62-6

Ethyl 1-((4-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate

Cat. No.: B2660871
CAS No.: 851809-62-6
M. Wt: 479.39
InChI Key: KROJEOLWGNBCMW-UHFFFAOYSA-N
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Description

Ethyl 1-((4-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is a complex organic compound featuring a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-((4-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazolo[3,2-b][1,2,4]triazole Core: This step involves the cyclization of appropriate thioamide and hydrazine derivatives under acidic conditions.

    Piperidine Carboxylation: The piperidine ring is functionalized with a carboxylate group through esterification reactions using ethyl chloroformate or similar reagents.

    Final Coupling: The final step involves coupling the bromophenyl and thiazolo[3,2-b][1,2,4]triazole moieties with the piperidine carboxylate under basic conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-((4-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO₄, or CrO₃ in acidic medium.

    Reduction: H₂/Pd-C, NaBH₄, or LiAlH₄.

    Substitution: Nucleophiles like NH₃, R-SH, or R-OH in the presence of a base.

Major Products

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: De-brominated phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-((4-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Biological Studies: Used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Chemistry:

Mechanism of Action

The mechanism of action of Ethyl 1-((4-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity. For example, the bromophenyl group may interact with hydrophobic pockets, while the thiazolo[3,2-b][1,2,4]triazole moiety can form hydrogen bonds with active site residues.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-bromo-(4-bromophenyl)acetate: Shares the bromophenyl group but lacks the thiazolo[3,2-b][1,2,4]triazole and piperidine moieties.

    6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazole: Contains the thiazolo[3,2-b][1,2,4]triazole core but lacks the bromophenyl and piperidine carboxylate groups.

Uniqueness

Ethyl 1-((4-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and studying complex biochemical pathways.

Properties

IUPAC Name

ethyl 1-[(4-bromophenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN4O3S/c1-3-28-19(27)14-8-10-24(11-9-14)16(13-4-6-15(21)7-5-13)17-18(26)25-20(29-17)22-12(2)23-25/h4-7,14,16,26H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KROJEOLWGNBCMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(C2=CC=C(C=C2)Br)C3=C(N4C(=NC(=N4)C)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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